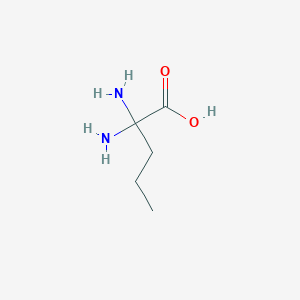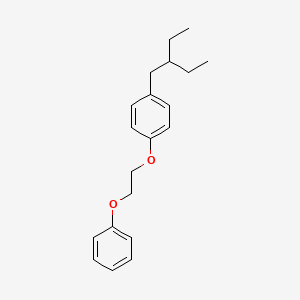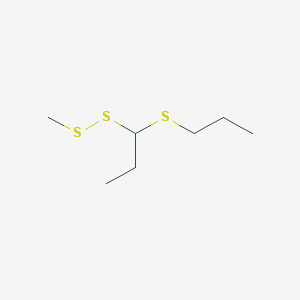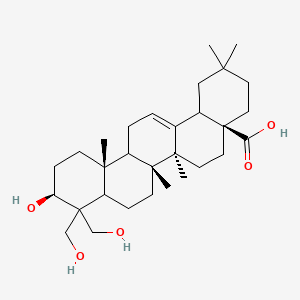
2-Aminonorvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminonorvaline: is an amino acid with the chemical formula CH₃(CH₂)₂CH(NH₂)CO₂H. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. Like most other α-amino acids, this compound is chiral and exists as a white, water-soluble solid . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation in living organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminonorvaline can be synthesized through various methods. One common approach involves the reduction of nitriles. For example, the nitrile group in 2-cyanopentanoic acid can be reduced to an amine using hydrogen gas over a nickel catalyst or lithium aluminum hydride (LiAlH₄) in dry ether . Another method involves the reaction of halogenoalkanes with ammonia, where the nitrogen lone pair in ammonia acts as a nucleophile and replaces the halogen in the halogenoalkane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the reduction of nitriles or the reaction of halogenoalkanes with ammonia under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminonorvaline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions typically involve hydrogen gas over a metal catalyst (e.g., nickel) or lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Substitution reactions often involve halogenoalkanes and ammonia, where the nitrogen lone pair in ammonia replaces the halogen in the halogenoalkane
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-Aminonorvaline has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its role in prebiotic chemistry and the origin of life .
Biology:
- Investigated for its incorporation into recombinant proteins in Escherichia coli, reflecting the imperfect selectivity of aminoacyl-tRNA synthetase .
Medicine:
- Explored for its potential in treating Alzheimer’s disease by reversing cognitive decline and synaptic loss in murine models .
- Studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Industry:
Mécanisme D'action
The mechanism of action of 2-Aminonorvaline involves its inhibition of the enzyme arginase, leading to increased levels of arginine and enhanced production of nitric oxide. This results in improved blood flow and muscle pumps during workouts, as well as enhanced nutrient delivery to muscles for better performance and recovery . Additionally, this compound’s effects on cognitive function and metabolic regulation are linked to its interactions with specific molecular targets and pathways involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Valine: An isomer of 2-Aminonorvaline, valine is a common amino acid incorporated into proteins.
Uniqueness: this compound is unique due to its specific structural properties and its ability to inhibit arginase, leading to increased nitric oxide production. This makes it particularly valuable in applications related to muscle performance and cardiovascular health . Additionally, its potential therapeutic applications in treating Alzheimer’s disease and metabolic syndrome further highlight its uniqueness compared to other similar compounds .
Propriétés
| 118065-02-4 | |
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2,2-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-5(6,7)4(8)9/h2-3,6-7H2,1H3,(H,8,9) |
Clé InChI |
SXQWVGXLKTZECH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/no-structure.png)








![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
